molecular formula C9H13FN2 B2374574 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine CAS No. 1537359-43-5

2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine

Cat. No. B2374574
CAS RN: 1537359-43-5
M. Wt: 168.215
InChI Key: OEJYLLBYZZEHIG-UHFFFAOYSA-N
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Description

The compound “2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine” belongs to a class of organic compounds known as fluoropyridines . Fluoropyridines are characterized by a pyridine ring, which is a six-membered aromatic heterocycle, where one or more hydrogen atoms are replaced by fluorine atoms .


Synthesis Analysis

The synthesis of fluoropyridines is a topic of ongoing research due to their interesting and unusual physical, chemical, and biological properties . The presence of the strong electron-withdrawing fluorine substituent in the aromatic ring makes fluoropyridines less reactive than their chlorinated and brominated analogues . Various methods for the synthesis of fluoropyridines have been reported, including the Umemoto reaction and the Balts-Schiemann reaction .


Chemical Reactions Analysis

The chemical reactivity of “2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine” would be influenced by the presence of the fluorine atom and the amine group. Fluorine is highly electronegative, which can influence the electron distribution in the molecule and affect its reactivity. The amine group can act as a nucleophile in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine” would be influenced by its molecular structure. Fluoropyridines generally have reduced basicity compared to their non-fluorinated counterparts due to the electron-withdrawing effect of the fluorine atom .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluoropyridines, including 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Potential Imaging Agents for Biological Applications

Fluoropyridines, including 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine, present a special interest as potential imaging agents for various biological applications . The synthetic methods for preparation of fluoropyridines are being reviewed along with some synthetic routes towards 18 F-substituted pyridines .

Agricultural Products

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Pharmaceuticals

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

Activator of KV7 Channels

Compounds similar to 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine have been regarded to be activators of KV7 channels with analgesic properties .

Modification of Tetrahydrocarbazoles

A method for the modification of tetrahydrocarbazoles with the 2-(5-fluoropyridin-3-yl)ethyl fragment was suggested, which consists in the reaction of 5-fluoro-3-vinylpyridine with tetrahydrocarbazoles under conditions of fluoride ion catalysis .

Future Directions

The future research directions for “2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine” and similar compounds could include further exploration of their synthesis, reactivity, and potential applications. For example, fluoropyridines have been found in various bioactive molecules and have potential applications in medicinal chemistry .

properties

IUPAC Name

2-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-9(2,6-11)7-3-8(10)5-12-4-7/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJYLLBYZZEHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine

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